1-[(4-fluorophenyl)sulfonyl]-2,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium iodide
Overview
Description
1-[(4-fluorophenyl)sulfonyl]-2,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium iodide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfonyl group, and an imidazolium core. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-2,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium iodide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic conditions.
Introduction of the sulfonyl group: The imidazole intermediate is then reacted with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Quaternization: The resulting sulfonyl imidazole is quaternized using an alkylating agent, such as methyl iod
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-2,3-dimethyl-4,5-dihydroimidazol-3-ium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN2O2S.HI/c1-9-13(2)7-8-14(9)17(15,16)11-5-3-10(12)4-6-11;/h3-6H,7-8H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLPKOBPNCCTCG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](CCN1S(=O)(=O)C2=CC=C(C=C2)F)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FIN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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